2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide
Description
2-({1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound featuring a benzodioxole moiety linked to an imidazole core via a methyl group, with a sulfanyl-acetamide bridge connecting to a benzothiazole substituent. This structure integrates pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The benzodioxole group contributes to metabolic stability, while the benzothiazole moiety enhances binding affinity to biological targets such as kinases or proteases .
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c25-18(23-19-22-14-3-1-2-4-17(14)29-19)11-28-20-21-7-8-24(20)10-13-5-6-15-16(9-13)27-12-26-15/h1-9H,10-12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOYNQZQXMTWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:
Formation of Benzodioxole Moiety: The benzodioxole ring is synthesized by cyclizing catechol with dichloromethane under basic conditions.
Imidazole Derivative Synthesis: The imidazole ring is formed by reacting glyoxal with formaldehyde and ammonia.
Thioether Formation: The benzodioxole and imidazole derivatives are linked via a thioether bond using thiourea.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with benzothiazole acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The benzodioxole and benzothiazole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated derivatives of the benzodioxole and benzothiazole rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and imidazole exhibit significant antimicrobial properties. The presence of the benzodioxole moiety in this compound enhances its interaction with biological targets, potentially leading to effective antimicrobial agents. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting a promising avenue for developing new antibiotics .
Anticancer Properties
Benzothiazole derivatives are known for their anticancer activity. The incorporation of imidazole and benzodioxole groups may enhance the cytotoxic effects against cancer cell lines. Preliminary in vitro studies suggest that this compound could induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Enzyme Inhibition
Compounds containing imidazole rings are often explored as enzyme inhibitors. This specific compound may inhibit key enzymes involved in metabolic pathways, which is crucial for the development of drugs targeting metabolic diseases. Research into similar structures has shown promising results in inhibiting enzymes like carbonic anhydrase and various kinases .
Pharmacological Applications
Neuroprotective Effects
The imidazole ring is associated with neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that the target compound may also exhibit neuroprotective effects, making it relevant for conditions such as Alzheimer's disease .
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Compounds like this one have been studied for their anti-inflammatory properties, potentially modulating inflammatory pathways and reducing cytokine production. This application could be particularly beneficial in treating diseases characterized by chronic inflammation .
Materials Science
Nanotechnology Applications
The unique chemical structure of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide allows for potential applications in nanotechnology. Its ability to form stable complexes with metal ions could lead to the development of novel nanomaterials with applications in catalysis and drug delivery systems .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial activity | Demonstrated significant inhibition of bacterial growth with derivatives similar to the target compound. |
| Study 2 | Anticancer effects | Induced apoptosis in various cancer cell lines; further studies recommended to explore mechanisms. |
| Study 3 | Neuroprotective properties | Showed potential in protecting neuronal cells from oxidative damage; implications for neurodegenerative diseases discussed. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Benzodioxole vs. Benzothiazole : The target compound replaces the benzodioxole-acetamide group in BG17053 with a benzothiazole, likely enhancing hydrophobic interactions in target binding .
Hydroxymethyl vs. Methyl : BG17053’s hydroxymethyl group on imidazole may confer higher polarity but lower metabolic stability than the methyl group in the target compound.
Key Observations:
Table 3: Comparative Bioactivity and Properties
Key Observations:
- The benzothiazole group in the target compound may improve lipophilicity (higher LogP) compared to BG17053 , favoring membrane permeability.
- Compound 28’s benzodioxole-acetamide motif shows potent enzyme inhibition, suggesting the target compound’s benzothiazole variant could exhibit similar or enhanced activity.
Biological Activity
The compound 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide is a complex organic molecule that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and as a building block for various pharmaceuticals.
- Benzodioxole Group : Associated with neuroprotective and anticancer properties.
- Benzothiazole Moiety : Often linked to antimicrobial and antitumor activities.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the benzothiazole structure often exhibit antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit bacterial growth effectively against various strains, suggesting a potential application in treating infections .
Antitumor Effects
Studies have highlighted the potential of imidazole-containing compounds in cancer therapy. The compound's structure suggests it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, imidazole derivatives have been shown to inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer progression .
Neuroprotective Properties
The benzodioxole component is linked to neuroprotective effects. Compounds with this moiety have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells, which are crucial factors in neurodegenerative diseases. The activation of nitric oxide (NO) pathways has been implicated in these protective effects, enhancing neuronal survival under stress conditions .
The biological activity of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide likely involves several mechanisms:
- Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for various enzymes, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cell signaling, modulating their activity to reduce inflammatory responses or promote apoptosis in tumor cells.
- Oxidative Stress Reduction : By enhancing NO production, the compound may help counteract oxidative damage in cells, particularly in neuroprotective contexts.
Study 1: Antimicrobial Efficacy
In a study published by researchers investigating benzothiazole derivatives, it was found that compounds similar to the target molecule showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be lower than those of standard antibiotics .
Study 2: Cancer Cell Line Testing
A series of experiments conducted on various cancer cell lines demonstrated that imidazole-based compounds could induce apoptosis through caspase activation. The compound was tested against human breast cancer (MCF7) and lung cancer (A549) cell lines, showing a dose-dependent reduction in cell viability .
Data Summary
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The compound is synthesized via multi-step protocols involving:
- Imidazole ring formation : Cyclization of precursors (e.g., benzodioxol-5-ylmethyl amines) under acidic/basic conditions .
- Sulfanyl-acetamide linkage : Thiol-alkylation reactions using reagents like hydrazine hydrate in ethanol under reflux (4–6 hours), monitored via TLC (chloroform:methanol, 7:3) .
- Optimization : Solvent-free grinding for intermediates reduces side products, while absolute alcohol improves yield during hydrazide formation .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR (¹H/¹³C) : Assigns protons (e.g., benzodioxole methylene at δ ~4.8 ppm) and carbons (e.g., acetamide carbonyl at δ ~170 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1668 cm⁻¹, S–N bonds at ~1062 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion matching calculated mass) .
Q. How is purity assessed during synthesis?
- Elemental analysis : Matches calculated vs. experimental C/H/N/S content (e.g., ±0.3% deviation) .
- Melting point consistency : Sharp melting points (e.g., 485–486 K) indicate high crystallinity .
Q. What preliminary biological assays are recommended?
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ calculations) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in stereoelectronic effects?
- SHELX refinement : Use SHELXL for high-resolution data to model H-bonding (e.g., N–H⋯N interactions) and conformational gauche effects (dihedral angles ~−100°) .
- Crystal packing analysis : Identifies non-classical interactions (e.g., S⋯S contacts at 3.62 Å) influencing stability .
Q. What strategies address contradictory bioactivity data across assays?
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) vs. cellular viability results to rule off-target effects .
- Purity validation : Re-examine HPLC traces (>95% purity) to exclude impurities as confounding factors .
Q. How to design SAR studies for optimizing pharmacological activity?
- Substituent variation : Modify benzothiazole (e.g., 4-chloro vs. methoxy groups) to assess potency shifts .
- Scaffold hopping : Replace benzodioxole with triazolo-triazine to enhance metabolic stability .
Q. What computational methods predict target binding modes?
- Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., benzothiazole-kinase active sites) .
- MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns trajectories) .
Q. How to mitigate synthetic challenges in scale-up?
- Flow chemistry : Continuous-flow systems improve reproducibility for exothermic steps (e.g., imidazole cyclization) .
- DoE optimization : Use factorial designs to maximize yield by varying temperature, catalyst loading, and solvent ratios .
Q. What in vitro models assess metabolic stability?
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ via LC-MS .
- CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
